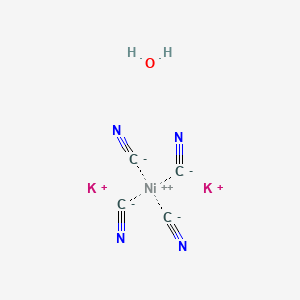

dipotassium;nickel(2+);tetracyanide;hydrate

Descripción

Dipotassium nickel(2+) tetracyanide hydrate (CAS: 14323-41-2 or 339527-86-5; molecular formula: K₂Ni(CN)₄·nH₂O) is a coordination compound comprising a nickel(II) center coordinated to four cyanide ligands, balanced by two potassium cations, with variable hydration states. It appears as orange-yellow crystals and is utilized in analytical chemistry and materials science . Key properties include:

Propiedades

IUPAC Name |

dipotassium;nickel(2+);tetracyanide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4CN.2K.Ni.H2O/c4*1-2;;;;/h;;;;;;;1H2/q4*-1;2*+1;+2; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZJEIWYJQFLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#N.[C-]#N.[C-]#N.[C-]#N.O.[K+].[K+].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2K2N4NiO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333844 | |

| Record name | Dipotassium tetracyanonickelate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339527-86-5 | |

| Record name | Dipotassium tetracyanonickelate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dipotassium nickel(2+) tetracyanide hydrate can be synthesized by reacting nickel(II) salts with potassium cyanide in an aqueous solution. The reaction typically involves the following steps:

- Dissolving nickel(II) chloride or nickel(II) sulfate in water.

- Adding potassium cyanide to the solution while stirring.

- Allowing the reaction to proceed at room temperature or slightly elevated temperatures.

- Crystallizing the product by evaporating the solvent or cooling the solution .

Industrial Production Methods

Industrial production of dipotassium nickel(2+) tetracyanide hydrate follows similar principles but on a larger scale. The process involves:

- Using industrial-grade nickel(II) salts and potassium cyanide.

- Employing continuous reactors to maintain optimal reaction conditions.

- Utilizing crystallization techniques to isolate and purify the product .

Análisis De Reacciones Químicas

Types of Reactions

Dipotassium nickel(2+) tetracyanide hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized by strong oxidizing agents, leading to the formation of nickel(III) complexes.

Reduction: It can be reduced by reducing agents, resulting in the formation of nickel(I) species.

Substitution: Ligand exchange reactions can occur, where the cyanide ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Ligand exchange with phosphines or amines in aqueous or organic solvents.

Major Products Formed

Oxidation: Nickel(III) cyanide complexes.

Reduction: Nickel(I) cyanide complexes.

Substitution: Nickel complexes with new ligands, such as phosphine or amine ligands.

Aplicaciones Científicas De Investigación

Materials Science

Dipotassium nickel(II) tetracyanide hydrate is widely used in the synthesis of metal-organic frameworks (MOFs) . These structures are important for gas storage and separation technologies due to their high surface area and tunable porosity. The compound serves as a precursor in creating Hofmann-type MOFs with high open metal sites density, which enhances their functionality in catalysis and adsorption applications.

Catalysis

The compound acts as a precursor for various nickel-based catalysts used in organic transformations, including:

- Hydrogenation reactions

- Cross-coupling reactions

- Hydrodehalogenation processes

These catalysts are noted for their efficiency and specificity, making dipotassium nickel(II) tetracyanide hydrate a valuable resource in synthetic organic chemistry .

Biological Studies

In biological research, dipotassium nickel(II) tetracyanide hydrate is employed to study metal ion interactions with biological molecules. Its coordination properties allow researchers to explore how nickel complexes can affect cellular processes and potentially lead to therapeutic applications.

Environmental Applications

The compound is utilized in the synthesis of anion-exchange resins that remove residual cyanide complexes from industrial plating wastewater. This application is crucial for environmental remediation efforts, as it helps mitigate the toxic effects of cyanides on ecosystems.

Case Study 1: Catalytic Efficiency

A study conducted by Gunanathan et al. (2017) demonstrated that nickel complexes derived from dipotassium nickel(II) tetracyanide hydrate exhibited high catalytic activity in transfer hydrogenation reactions. The research highlighted the unique structural properties of the catalyst that contributed to its efficiency.

Case Study 2: Environmental Remediation

Research published by Le Donne et al. (2019) explored the use of dipotassium nickel(II) tetracyanide hydrate in developing anion-exchange resins for wastewater treatment. The study confirmed that these resins effectively removed cyanide ions from contaminated water sources, showcasing the compound's potential for environmental applications.

Mecanismo De Acción

The mechanism by which dipotassium nickel(2+) tetracyanide hydrate exerts its effects involves coordination chemistry principles. The nickel(II) ion acts as a central metal ion, coordinating with cyanide ligands to form a stable complex. This complex can interact with other molecules or ions, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or ion exchange .

Comparación Con Compuestos Similares

Comparison with Similar Cyanide Coordination Compounds

Structural and Compositional Differences

Potassium Tetracyanopalladate(II) Hydrate (K₂[Pd(CN)₄]·XH₂O)

- Molecular formula : K₂Pd(CN)₄·XH₂O.

- Structure : Pd²⁺ in a square planar configuration, analogous to Ni²⁺ in the nickel complex.

- Applications : Used in catalysis and materials synthesis, though specific uses are less documented in the provided evidence .

Potassium Octacyanotungstate(IV) Dihydrate (K₄W(CN)₈·2H₂O)

- Molecular formula : K₄W(CN)₈·2H₂O.

- Structure : Eight cyanide ligands around W⁴⁺, forming a dodecahedral geometry. Higher coordination number compared to Ni²⁺ .

- Applications : Serves as a primary standard in redox titrations after recrystallization .

Potassium Octacyanomolybdate(IV) Dihydrate (K₄Mo(CN)₈·2H₂O)

Physical and Chemical Properties

Actividad Biológica

Dipotassium nickel(II) tetracyanide hydrate, also known as potassium tetracyanonickelate(II) hydrate, is an inorganic compound with significant biological implications due to its toxicity and interaction with biological systems. This article explores its biological activity, safety concerns, and relevant research findings.

- Molecular Formula :

- Molecular Weight : Approximately 240.96 g/mol

- Appearance : Yellow to orange crystalline solid

- Solubility : Soluble in water

- Melting Point : Approximately 100 °C

Toxicological Profile

Dipotassium nickel(II) tetracyanide hydrate is classified as a hazardous substance due to the presence of cyanide ions, which are highly toxic and can inhibit cellular respiration. The compound's safety data indicates several health risks:

- Acute Toxicity : Harmful if swallowed or inhaled; may cause severe respiratory issues.

- Chronic Effects : Potential carcinogenic effects due to nickel exposure.

- Skin and Eye Irritation : May cause sensitization through skin contact or inhalation .

Biological Mechanisms

The biological activity of dipotassium nickel(II) tetracyanide hydrate is primarily linked to its ability to disrupt cellular processes:

- Cyanide Toxicity : Cyanide ions can bind to cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular hypoxia and potential cell death.

- Nickel Interaction : Nickel compounds can interfere with various cellular functions, including enzyme activity and gene expression, potentially leading to mutagenic effects.

Research Findings

Recent studies have investigated the interactions and applications of dipotassium nickel(II) tetracyanide hydrate in various fields:

- Electrochemical Applications : Research has explored its use as a cathode material in potassium-ion batteries, highlighting its electrochemical stability and potential for energy storage applications (Le Donne et al., 2019).

- Metal Complex Formation : Studies on its reactivity with other metal ions have shown that it can form mixed-metal complexes, which may exhibit unique electronic properties beneficial for catalysis .

- Environmental Impact : Investigations into the environmental toxicity of cyanide-containing compounds emphasize the importance of understanding their behavior in biological systems and potential remediation strategies .

Case Studies

Several case studies illustrate the biological implications of dipotassium nickel(II) tetracyanide hydrate:

- Case Study 1 : A study on the acute toxicity of cyanide compounds demonstrated that exposure led to significant respiratory distress in laboratory animals, underscoring the need for stringent safety measures when handling this compound.

- Case Study 2 : Research on nickel-induced mutagenicity revealed that exposure to nickel compounds could lead to DNA damage in cultured human cells, raising concerns about occupational exposure and environmental contamination.

Q & A

Q. What are the established methods for synthesizing dipotassium nickel(2+) tetracyanide hydrate, and how can purity be ensured?

The compound is typically synthesized via Vogel's method, involving the reaction of nickel salts with potassium cyanide under controlled pH and temperature. Recrystallization from aqueous solutions is used for purification . To ensure purity, employ techniques like elemental analysis (C, H, N), X-ray diffraction (XRD) for crystallinity verification, and inductively coupled plasma mass spectrometry (ICP-MS) to quantify nickel and potassium content . Hydration levels (nH₂O) should be determined via thermogravimetric analysis (TGA).

Q. What safety protocols are critical when handling dipotassium nickel(2+) tetracyanide hydrate?

Due to its cyanide content and nickel toxicity, use fume hoods, nitrile gloves (tested for cyanide penetration resistance), and full-face shields. Emergency measures include immediate skin decontamination with water and medical evaluation for inhalation exposure . Regulatory restrictions under REACH Annex XVII and Chinese import/export laws mandate concentration limits (<0.1% in mixtures) and proper disposal documentation .

Q. How can researchers characterize the hydration state of this compound?

TGA is the primary method to quantify hydration. For example, a 5–10% weight loss at 100–150°C indicates water loss. Pair with Karl Fischer titration for precise moisture content and powder XRD to confirm structural stability post-dehydration .

Q. What spectroscopic techniques are suitable for analyzing its coordination geometry?

UV-Vis spectroscopy can identify d-d transitions in the visible range (e.g., λmax ~500–600 nm for square planar Ni²⁺). Infrared (IR) spectroscopy detects CN stretching frequencies (ν(C≡N) ~2100–2150 cm⁻¹), confirming cyano ligand coordination. Magnetic susceptibility measurements (Evans method) assess paramagnetism, consistent with low-spin Ni²⁺ in a square planar geometry .

Q. How does dipotassium nickel(2+) tetracyanide hydrate behave in aqueous solutions?

The compound is sparingly soluble in water, with solubility increasing at higher pH due to cyanide hydrolysis. Conductivity measurements can monitor ion dissociation, while cyclic voltammetry (CV) at gold electrodes reveals redox behavior (e.g., Ni²⁺/Ni³⁺ transitions at ~0.5 V vs. Ag/AgCl) .

Advanced Research Questions

Q. How can conflicting crystallographic data on hydration states be resolved?

Discrepancies arise from dynamic hydration under ambient conditions. Use single-crystal XRD at controlled humidity (e.g., 25°C, 50% RH) to capture stable hydration forms. Pair with dynamic vapor sorption (DVS) to map hydration/dehydration isotherms. Cross-validate with solid-state NMR (¹H and ¹³C) to probe water molecule mobility .

Q. What electrochemical applications exist for this compound, and how do experimental conditions affect performance?

It serves as a precursor for electrocatalysts in hydrogen evolution reactions (HER). Optimize performance by varying electrolyte composition (e.g., 1 M KNO₃ as supporting electrolyte) and scan rates (10–100 mV/s). Compare CV results with nickel ferrocyanide analogs to assess cyanide ligand effects on charge transfer kinetics .

Q. How do environmental factors (pH, temperature) influence its stability?

Acidic conditions (pH <5) trigger cyanide release (HCN gas), detected via gas chromatography-mass spectrometry (GC-MS). Thermal stability studies (DSC/TGA) show decomposition above 250°C, forming NiO and KCN. Long-term stability tests under argon vs. air reveal oxidation pathways .

Q. What strategies mitigate spectral interference in complex matrices (e.g., biological or environmental samples)?

For trace nickel detection, employ matrix-matched calibration with standard addition. Use chelating resins (e.g., iminodiacetic acid) to preconcentrate Ni²⁺ while excluding interfering cations (Fe³⁺, Cu²⁺). Validate via ICP-MS with collision/reaction cell modes to suppress polyatomic interferences .

Q. How can researchers navigate regulatory discrepancies in international collaborations?

Cross-reference the List of Toxic Chemicals Severely Restricted for Import and Export (China) with REACH Annex XVII and OSHA guidelines. For transport, use Safety Data Sheets (SDS) compliant with GHS standards, emphasizing CAS 14220-17-8 and hazard codes H300/H410 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.